

Application Notes: BDP FL Dyes for Fluorescent Staining of Lipids

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Compound of Interest

Compound Name: BDP FL NHS Ester

Cat. No.: B1667854

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Boron-dipyrromethene (BODIPY or BDP) dyes are a class of fluorescent probes highly valued in biological research. Their exceptional photophysical properties, including high fluorescence quantum yields, sharp emission peaks, excellent photostability, and relative insensitivity to environmental pH and polarity, make them superior to traditional fluorophores like fluorescein.[1][2][3][4] The inherent hydrophobicity of the BODIPY core structure makes these dyes particularly well-suited for staining lipids, membranes, and other lipophilic structures.[2][5][6]

This document provides detailed protocols for lipid visualization using two common forms of BDP dyes:

- **BDP FL NHS Ester:** An amine-reactive form primarily used for covalently conjugating the BDP FL fluorophore to proteins, lipids with primary amines, or other amine-containing molecules.
- **BODIPY 493/503:** A non-reactive, lipophilic dye that is a gold standard for specifically staining neutral lipid droplets within cells.[5][7][8][9]

Part 1: BDP FL NHS Ester - Properties and Protocol for Amine Conjugation

BDP FL NHS Ester (Succinimidyl Ester) is the most common tool for conjugating the bright, green BDP FL dye to biomolecules.[2][6] The NHS ester moiety reacts efficiently with primary amines (R-NH₂) on proteins (e.g., lysine residues) or amine-modified lipids to form stable covalent bonds.[2][10] This allows for the creation of custom fluorescent probes to track the localization and dynamics of specific lipid-associated proteins or modified lipids.

Quantitative Data: BDP FL NHS Ester Properties

Property	Value	Source(s)
Excitation Maximum	~502 - 504 nm	[1][3][11]
Emission Maximum	~510 - 514 nm	[3][11]
Molecular Weight	~389.2 g/mol	[3][4][11]
Extinction Coefficient	~85,000 cm ⁻¹ M ⁻¹	[11]
Recommended Solvents	Anhydrous DMSO, DMF	[2][3][11]
Reactive Group	N-hydroxysuccinimidyl (NHS) ester	[2][3][6]
Reactivity Target	Primary amines	[2][6][11]

Experimental Protocol: Protein Labeling with BDP FL NHS Ester

This protocol is a general guideline for labeling proteins, such as antibodies, with **BDP FL NHS Ester**. Optimal dye-to-protein molar ratios should be determined empirically for each specific protein.[10]

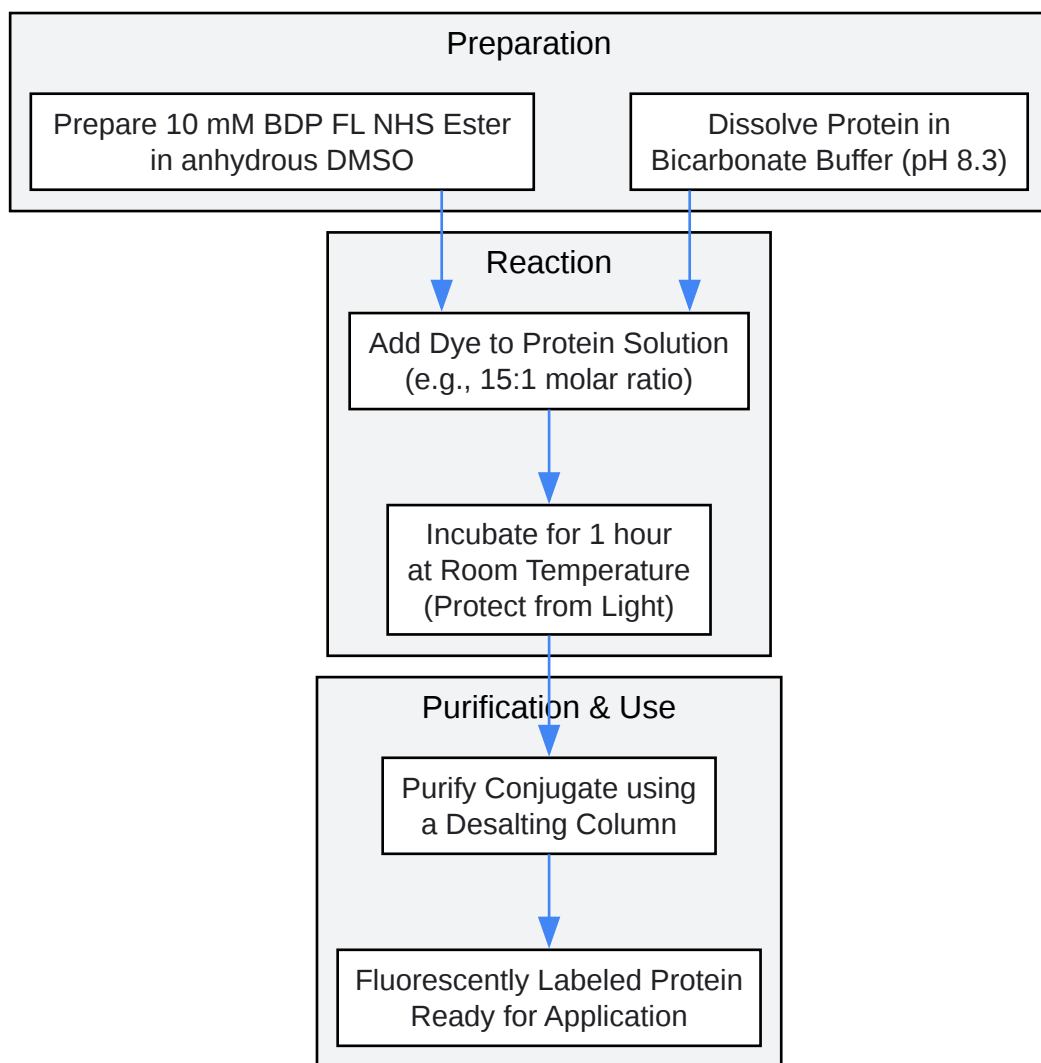
Materials:

- **BDP FL NHS Ester**
- High-quality anhydrous dimethylformamide (DMF) or dimethylsulfoxide (DMSO)
- Protein to be labeled (at ≥ 2 mg/mL for best results)[2]
- Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.3[2]

- Purification column (e.g., Zeba™ Spin desalting column)[10]

Procedure:

- Prepare Dye Stock: Prepare a 10 mM stock solution of **BDP FL NHS Ester** in anhydrous DMSO or DMF.[10]
- Prepare Protein Solution: Dissolve the protein to be conjugated in the labeling buffer (0.1 M sodium bicarbonate, pH 8.3).[2]
- Conjugation Reaction: While gently stirring, add the desired volume of the 10 mM dye stock solution to the protein solution. A typical starting point is a 15:1 molar ratio of dye to protein. [10]
- Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[2][10]
- Purification: Remove the unconjugated, excess dye from the labeled protein using a desalting column according to the manufacturer's instructions.[10] The resulting conjugate is now ready for use in lipid interaction studies or other applications.



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Workflow for conjugating proteins with **BDP FL NHS Ester**.

Part 2: Direct Staining of Neutral Lipids with BODIPY 493/503

For the direct visualization and quantification of neutral lipid droplets in cells, the non-reactive and highly lipophilic dye BODIPY 493/503 is the preferred reagent.^[9] Its nonpolar structure allows it to rapidly partition into the hydrophobic core of lipid droplets, emitting a bright green fluorescence with a high signal-to-noise ratio.^{[5][9]} This dye is suitable for use in both live and fixed cells.^{[1][12]}

Quantitative Data: BODIPY 493/503 Properties

Property	Value	Source(s)
Excitation Maximum	~493 nm	[8] [9]
Emission Maximum	~503 nm	[8] [9]
Specificity	High for Neutral Lipids	[5] [8] [9]
Recommended Solvents	DMSO	[7]
Cell Permeability	Yes	[1]
Suitability	Live and Fixed Cells	[1] [12]

Experimental Protocol 1: Staining Neutral Lipids in Live Cells

This protocol is adapted for staining lipid droplets in live, cultured cells for fluorescence microscopy or flow cytometry.

Materials:

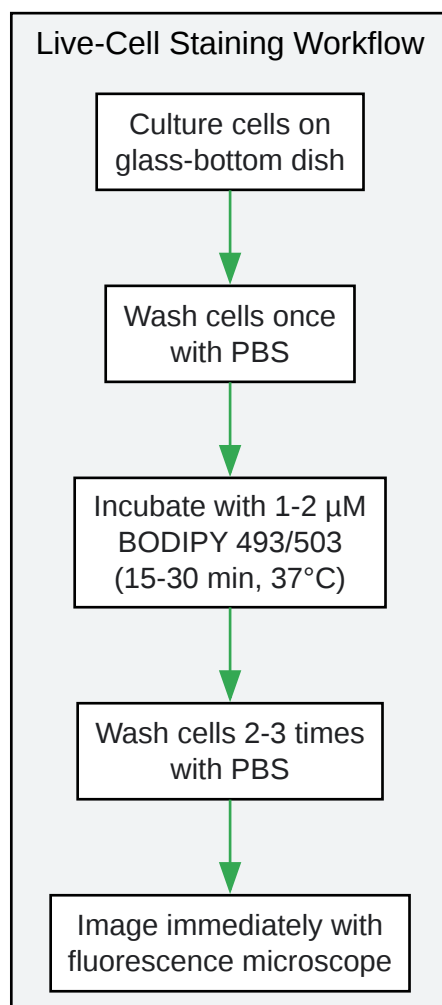
- BODIPY 493/503
- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS), sterile
- Cell culture medium
- Cells cultured in a format suitable for imaging (e.g., glass-bottom dishes)

Procedure:

- Prepare Stock Solution: Prepare a 5 mM stock solution of BODIPY 493/503 by dissolving 1.3 mg of the dye in 1 mL of DMSO. This stock can be stored at -20°C, protected from light.[\[7\]](#)
- Prepare Staining Solution: On the day of the experiment, dilute the 5 mM stock solution to a final working concentration of 1-2 μ M in sterile PBS or serum-free culture medium.[\[7\]](#)[\[13\]](#) For

example, dilute the stock 1:2500 in PBS to get a 2 μ M solution.[7]

- Cell Preparation: Aspirate the culture medium from the cells.
- Washing: Gently wash the cells with sterile PBS to remove any residual serum lipids.[7][13]
- Staining: Add the BODIPY 493/503 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.[7][13]
- Final Wash: Aspirate the staining solution and wash the cells 2-3 times with PBS to remove unbound dye and reduce background fluorescence.[7][13]
- Imaging: The cells are now ready for immediate imaging using a fluorescence microscope with appropriate filter sets (e.g., FITC or GFP settings).



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Workflow for staining neutral lipids in live cells.

Experimental Protocol 2: Staining Neutral Lipids in Fixed Cells

Fixation is useful for preserving cell morphology and for experiments involving immunofluorescence co-staining.

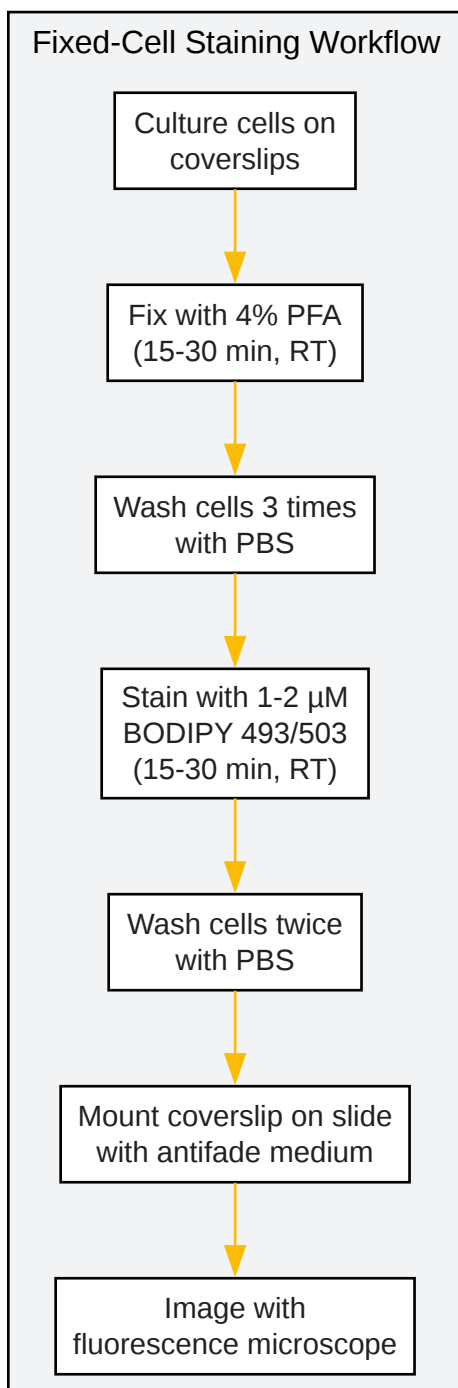
Materials:

- All materials from the live-cell protocol
- 4% Paraformaldehyde (PFA) in PBS
- Mounting medium (e.g., ProLong™ Gold antifade reagent)[7]
- Glass slides and coverslips

Procedure:

- Cell Culture: Grow cells on sterile coverslips placed in a culture dish.
- Washing: Gently wash the cells with PBS.[7]
- Fixation: Fix the cells by incubating them with 4% PFA in PBS for 15-30 minutes at room temperature.[7][13]
- Post-Fixation Wash: Remove the PFA and wash the samples three times with PBS, for 5 minutes each time.[7]
- Staining: Prepare the BODIPY 493/503 staining solution as described in the live-cell protocol. Add the solution to the fixed cells and incubate for 15-30 minutes at room temperature, protected from light.[7]
- Final Wash: Aspirate the staining solution and wash the coverslips twice with PBS.[7]

- Mounting: Use forceps to carefully invert the coverslip onto a glass slide containing a drop of antifade mounting medium.[7]
- Imaging: The slides can be imaged immediately or stored at 4°C, protected from light.



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Workflow for staining neutral lipids in fixed cells.

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